

Technical Guide: Solubility of (4-Bromothiophen-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromothiophen-2-yl)methanol

Cat. No.: B151693

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)methanol (CAS No. 79757-77-0) is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom and a hydroxymethyl group. Its structural characteristics—a polar alcohol group and a less polar brominated aromatic ring—suggest a varied solubility profile in different organic solvents. Understanding this solubility is crucial for its application in organic synthesis, formulation studies, and drug development, as solubility impacts reaction kinetics, purification, bioavailability, and overall product efficacy.[\[1\]](#)

This technical guide provides a framework for evaluating the solubility of **(4-Bromothiophen-2-yl)methanol**. While extensive literature searches did not yield specific quantitative solubility data for this compound, this document outlines the standard methodologies for determining solubility and provides a template for data presentation. The provided protocols are based on widely accepted methods for solubility determination in pharmaceutical and chemical research.[\[2\]](#)[\[3\]](#)

Physical Properties of (4-Bromothiophen-2-yl)methanol:

- Molecular Formula: C₅H₅BrOS
- Molecular Weight: 193.06 g/mol [\[4\]](#)

- Appearance: White to orange to green powder or lump[5]
- Melting Point: 30-35 °C[5][6]
- Storage: Recommended to be stored under an inert atmosphere in a dark place at room temperature.

Solubility Data

Quantitative solubility data for **(4-Bromothiophen-2-yl)methanol** is not readily available in published literature. Therefore, the following table is provided as a template for researchers to systematically record and present their own experimental findings. The selection of solvents covers a range of polarities and functional groups commonly used in laboratory and industrial settings.[7][8]

Table 1: Experimental Solubility of **(4-Bromothiophen-2-yl)methanol** at 25°C

Solvent	Solvent Polarity (Dielectric Constant) ¹	Quantitative Solubility (g/100 mL)	Qualitative Solubility	Observations
Non-Polar Solvents				
Hexane	1.89	Data not available		
Polar Aprotic Solvents				
Toluene	2.38	Data not available		
Diethyl Ether	4.34	Data not available		
Ethyl Acetate	6.02	Data not available		
Acetone	20.7	Data not available		
Acetonitrile (ACN)	37.5	Data not available		
Dimethylformamide (DMF)	36.7	Data not available		
Dimethyl Sulfoxide (DMSO)	47.0	Data not available		
Polar Protic Solvents				
1-Butanol	17.8	Data not available		

Isopropanol (IPA)	19.9	Data not available
Ethanol	24.6	Data not available
Methanol	32.7	Data not available
Water	80.1	Data not available

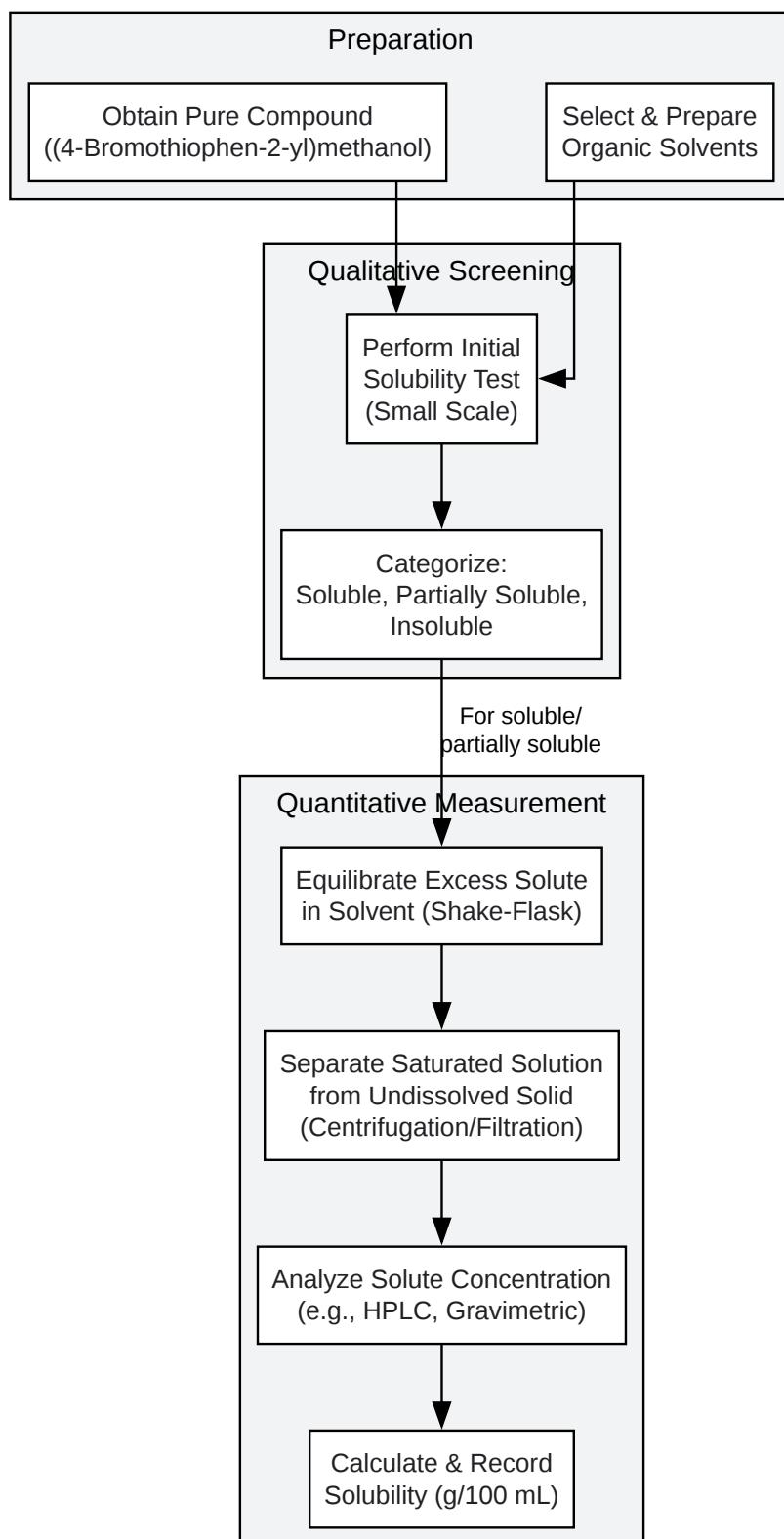
¹Dielectric constant values are approximate and sourced from standard chemical reference tables.

Experimental Workflow and Protocols

The determination of solubility is a fundamental step in chemical characterization. The following sections detail a generalized workflow and a standard protocol for accurately measuring the solubility of a solid compound like **(4-Bromothiophen-2-yl)methanol**.

General Experimental Workflow

The process of determining solubility typically follows a structured path from initial screening to precise quantitative measurement. The diagram below illustrates a logical workflow for characterizing the solubility of a target compound.

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Caption: Workflow for Solubility Determination.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[\[2\]](#)[\[3\]](#)

Objective: To determine the maximum concentration of **(4-Bromothiophen-2-yl)methanol** that dissolves in a specific solvent at a constant temperature to form a saturated solution.

Materials:

- **(4-Bromothiophen-2-yl)methanol** (purity >98%)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps (e.g., 4 mL or 20 mL)
- Analytical balance
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other analytical instrument)

Protocol:

- Preparation: Add an excess amount of solid **(4-Bromothiophen-2-yl)methanol** to a pre-weighed glass vial. An amount that is clearly more than can be dissolved should be used to ensure a saturated solution is achieved.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

- Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
- Quantification:
 - Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the dissolved compound.
 - Chromatographic Method (HPLC): Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration against a prepared standard curve of **(4-Bromothiophen-2-yl)methanol**.
- Calculation: Calculate the solubility using the determined concentration and the volume of the solvent. Express the final value in units such as g/100 mL or mg/mL.

Alternative Solubility Screening Methods

For rapid assessment, especially in a drug discovery context, high-throughput methods are often employed.

- Miniaturized Shake-Flask Method: This approach scales down the traditional method, using smaller vials or 96-well plates and smaller solvent volumes, allowing for parallel processing of multiple samples.[2]

- Nephelometry: This technique measures the light scattered by undissolved particles in a solution. It is a fast and sensitive method for determining kinetic solubility and can be adapted to a high-throughput microplate format.[1][9] A compound is typically dissolved in DMSO and then introduced into an aqueous buffer; the point at which it precipitates is detected by light scattering.[10]

Conclusion

While specific solubility data for **(4-Bromothiophen-2-yl)methanol** is not currently available in the literature, this guide provides the necessary framework for its determination. The structural features of the molecule suggest that it will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be lower in non-polar hydrocarbon solvents. The provided experimental protocols, especially the benchmark shake-flask method, offer a reliable means for researchers to generate the precise quantitative data required for their work.

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- To cite this document: BenchChem. [Technical Guide: Solubility of (4-Bromothiophen-2-yl)methanol in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151693#solubility-of-4-bromothiophen-2-yl-methanol-in-organic-solvents>

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